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molecular formula C9H15NO2 B1428542 Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 1372548-30-5

Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No. B1428542
M. Wt: 169.22 g/mol
InChI Key: HFQYLMMYIGSJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To a stirred solution of methyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate (2.0 g, 7.69 mmol) in MeOH (15.0 mL) was added palladium hydroxide (0.20 g, 10% w/w) and the mixture stirred at rt for 16 h under H2 atmosphere. After completion of reaction (by TLC), the reaction mixture was passed through celite and the solvent evaporated. The crude (1.50 g) residue was carried forward for the next step without further purification. MS: 170.18 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][C:11]2([C:16]([O:18][CH3:19])=[O:17])[CH2:13][CH2:14][CH2:15][CH:10]2[CH2:9]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[CH2:9]1[CH:10]2[CH2:15][CH2:14][CH2:13][C:11]2([C:16]([O:18][CH3:19])=[O:17])[CH2:12][NH:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2C(C1)(CCC2)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 16 h under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The crude (1.50 g) residue was carried forward for the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1NCC2(C1CCC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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